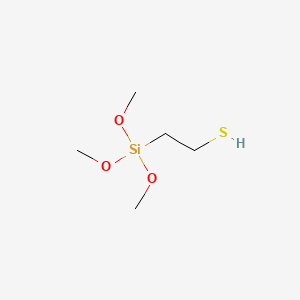

Ethanethiol, 2-(trimethoxysilyl)-

Description

BenchChem offers high-quality Ethanethiol, 2-(trimethoxysilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanethiol, 2-(trimethoxysilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7538-45-6 |

|---|---|

Molecular Formula |

C5H14O3SSi |

Molecular Weight |

182.32 g/mol |

IUPAC Name |

2-trimethoxysilylethanethiol |

InChI |

InChI=1S/C5H14O3SSi/c1-6-10(7-2,8-3)5-4-9/h9H,4-5H2,1-3H3 |

InChI Key |

LOSLJXKHQKRRFN-UHFFFAOYSA-N |

SMILES |

CO[Si](CCS)(OC)OC |

Canonical SMILES |

CO[Si](CCS)(OC)OC |

Other CAS No. |

7538-45-6 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(trimethoxysilyl)ethanethiol: A Technical Guide

Introduction

2-(trimethoxysilyl)ethanethiol is a bifunctional organosilane compound of significant interest in materials science, nanotechnology, and surface chemistry. Its unique structure, featuring a reactive thiol group at one end and a hydrolyzable trimethoxysilyl group at the other, allows it to act as a versatile coupling agent. The trimethoxysilyl moiety can form stable siloxane bonds (Si-O-Si) with inorganic substrates such as silica, glass, and metal oxides, while the terminal thiol group provides a reactive site for attachment to various organic molecules, polymers, and metallic nanoparticles, particularly gold. This dual functionality makes it an essential component in the fabrication of self-assembled monolayers (SAMs), functionalized nanoparticles, and hybrid organic-inorganic materials. This technical guide provides an in-depth overview of the primary synthesis routes for 2-(trimethoxysilyl)ethanethiol, complete with detailed experimental protocols, quantitative data, and characterization methods.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(trimethoxysilyl)ethanethiol is presented in the table below.

| Property | Value |

| Molecular Formula | C5H14O3SSi |

| Molecular Weight | 196.34 g/mol |

| CAS Number | 34708-08-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 211-213 °C |

| Density | 1.05 g/cm³ at 25 °C |

| Refractive Index (nD20) | 1.447 |

Synthesis Methodologies

Two primary synthetic strategies are employed for the preparation of 2-(trimethoxysilyl)ethanethiol: the thiol-ene reaction involving the addition of a thiolating agent to vinyltrimethoxysilane, and the nucleophilic substitution of a haloalkylsilane with a sulfur nucleophile.

Method 1: Thiol-Ene Reaction of Vinyltrimethoxysilane

The thiol-ene reaction is a highly efficient and widely used method for the formation of carbon-sulfur bonds. In the context of 2-(trimethoxysilyl)ethanethiol synthesis, this typically involves the radical-catalyzed addition of a thiolating agent, such as thioacetic acid, to the vinyl group of vinyltrimethoxysilane. This is followed by the hydrolysis of the resulting thioacetate intermediate to yield the final thiol product.

Caption: Thiol-Ene Synthesis of 2-(trimethoxysilyl)ethanethiol.

Step 1: Synthesis of S-[2-(trimethoxysilyl)ethyl] ethanethioate

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add vinyltrimethoxysilane (1.0 mol) and thioacetic acid (1.1 mol).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01 mol).

-

Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and stir for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the vinyltrimethoxysilane is consumed.

-

After completion, allow the mixture to cool to room temperature. The crude S-[2-(trimethoxysilyl)ethyl] ethanethioate can be used in the next step without further purification.

Step 2: Hydrolysis to 2-(trimethoxysilyl)ethanethiol

-

To the crude S-[2-(trimethoxysilyl)ethyl] ethanethioate, add a solution of hydrochloric acid (0.1 M) in methanol (500 mL).

-

Stir the mixture at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure 2-(trimethoxysilyl)ethanethiol.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by GC) | >98% |

Method 2: Nucleophilic Substitution of 2-Chloroethyltrimethoxysilane

This method involves the reaction of a haloalkylsilane, typically 2-chloroethyltrimethoxysilane, with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide. The reaction proceeds via an SN2 mechanism.

Caption: Nucleophilic Substitution Synthesis.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium hydrosulfide (1.2 mol) in anhydrous ethanol (500 mL).

-

Heat the solution to reflux.

-

Add 2-chloroethyltrimethoxysilane (1.0 mol) dropwise to the refluxing solution over a period of 1-2 hours.

-

Continue to reflux the reaction mixture for an additional 6-8 hours.

-

Monitor the reaction by GC to ensure the complete consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

Dissolve the residue in a non-polar solvent like hexane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by GC) | >97% |

Experimental Workflow

The general experimental workflow for the synthesis and purification of 2-(trimethoxysilyl)ethanethiol is depicted below.

Caption: General Experimental Workflow.

Characterization

The synthesized 2-(trimethoxysilyl)ethanethiol should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. Expected signals include those for the methoxy groups, the ethyl bridge, and the thiol proton.

-

¹³C NMR spectroscopy provides information about the carbon skeleton.

-

²⁹Si NMR spectroscopy can be used to confirm the presence of the trimethoxysilyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include:

-

S-H stretching (around 2550 cm⁻¹)

-

Si-O-C stretching (around 1080 cm⁻¹)

-

C-H stretching (around 2800-3000 cm⁻¹)

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help in confirming the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for assessing purity and identifying any byproducts.[1]

-

Gas Chromatography (GC): GC is an essential technique for determining the purity of the final product and for monitoring the progress of the reaction.

Safety Considerations

-

2-(trimethoxysilyl)ethanethiol is a thiol and may have an unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

-

The reagents used in the synthesis, such as thioacetic acid and sodium hydrosulfide, are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

The reactions are often carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiol group and hydrolysis of the trimethoxysilyl group.

-

Vacuum distillation should be performed with care, using appropriate safety screens.

Conclusion

The synthesis of 2-(trimethoxysilyl)ethanethiol can be reliably achieved through either the thiol-ene reaction of vinyltrimethoxysilane or the nucleophilic substitution of 2-chloroethyltrimethoxysilane. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The thiol-ene approach, particularly the two-step process involving a thioacetate intermediate, often provides higher yields and is considered a "click" reaction due to its efficiency and selectivity. Proper purification by vacuum distillation and thorough characterization using a combination of spectroscopic and chromatographic techniques are crucial to obtain a high-purity product suitable for its diverse applications in materials science and nanotechnology.

References

An In-depth Technical Guide to the Chemical Properties of 2-(trimethoxysilyl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trimethoxysilyl)ethanethiol (CAS No. 7538-45-6) is a bifunctional organosilane molecule that serves as a crucial molecular bridge in materials science, nanotechnology, and surface chemistry.[1] Its unique structure, featuring a hydrolyzable trimethoxysilyl group at one end and a reactive thiol group at the other, allows it to covalently link inorganic substrates (such as glass, metals, and oxides) to organic materials and biomolecules. This dual reactivity makes it an indispensable tool for surface functionalization, nanoparticle stabilization, and the creation of self-assembled monolayers (SAMs), with significant applications in biosensors, drug delivery systems, and advanced catalytic platforms. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to research and development.

Core Chemical and Physical Properties

The fundamental properties of 2-(trimethoxysilyl)ethanethiol are summarized below. These values are essential for predicting its behavior in various chemical environments and for designing experimental procedures.

| Property | Value | Reference(s) |

| IUPAC Name | 2-trimethoxysilylethanethiol | [2] |

| CAS Number | 7538-45-6 | [1][3] |

| Molecular Formula | C₅H₁₄O₃SSi | [2][3] |

| Molecular Weight | 182.32 g/mol | [2] |

| Density | 1.013 g/cm³ | [3] |

| Boiling Point | 195.2 °C at 760 mmHg | [3] |

| Flash Point | 71.8 °C | [3] |

| Vapor Pressure | 0.596 mmHg at 25°C | [3] |

| pKa (Predicted) | 10.46 ± 0.10 | [3] |

| LogP | 0.79430 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 182.04329201 Da | [2][3] |

Chemical Structure and Reactivity

The utility of 2-(trimethoxysilyl)ethanethiol stems from its two distinct functional moieties, which can react independently under different conditions.

Reactivity of the Trimethoxysilyl Group: Hydrolysis and Condensation

The trimethoxysilyl group is the inorganic-reactive end of the molecule. In the presence of water, it undergoes hydrolysis to form reactive silanol intermediates (-Si-OH).[4][5] This reaction is often catalyzed by acid or base.[5] These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable, covalent siloxane (Si-O-Substrate) bonds. Alternatively, they can self-condense with other silanol molecules to form a cross-linked polysiloxane network.[5][6] This process is fundamental to its role as a surface coupling agent.

Reactivity of the Thiol Group: Surface Assembly

The thiol (-SH) group is a powerful functional group known for its strong affinity for the surfaces of noble metals, particularly gold, silver, and copper.[7] This interaction leads to the spontaneous formation of a highly ordered, crystalline-like molecular film known as a self-assembled monolayer (SAM).[8] The formation mechanism involves the oxidative addition of the S-H bond to the gold surface, resulting in a strong, semi-covalent gold-thiolate (Au-S) bond and the reductive elimination of hydrogen.[9] Van der Waals interactions between the adjacent alkyl chains further stabilize the assembly, causing the molecules to pack densely and tilt at a characteristic angle.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 2-(trimethoxysilyl)ethanethiol. The following sections outline representative protocols for its synthesis and analysis.

Synthesis Protocol: Nucleophilic Substitution

A common and reliable method for synthesizing 2-(trimethoxysilyl)ethanethiol is via the reaction of a halo-precursor with a thiolating agent like sodium hydrosulfide (NaSH).

Objective: To synthesize 2-(trimethoxysilyl)ethanethiol from 2-chloroethyltrimethoxysilane.

Materials:

-

2-chloroethyltrimethoxysilane

-

Sodium hydrosulfide (NaSH) or another suitable sulfur source

-

Anhydrous ethanol (or another suitable solvent)

-

Standard reflux apparatus with a condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble the reflux apparatus under a nitrogen atmosphere to prevent side reactions and ensure an inert environment.

-

Reagent Preparation: Dissolve sodium hydrosulfide in anhydrous ethanol in the reaction flask with stirring.

-

Reaction: Slowly add 2-chloroethyltrimethoxysilane dropwise to the stirred NaSH solution at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the mixture to remove the sodium chloride byproduct.

-

Purification: Remove the ethanol solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure 2-(trimethoxysilyl)ethanethiol.

Analytical Methodologies

Accurate characterization is essential to confirm the purity and identity of the synthesized product.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing purity and identifying volatile byproducts.[10]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The primary peak should correspond to the target compound. Analyze the mass spectrum for characteristic fragments, such as those resulting from the loss of methoxy groups (-OCH₃) or cleavage of the Si-C bond.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for non-volatile purity analysis and can be scaled for preparative purification.[1][10]

Protocol:

-

System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Column: A reverse-phase C18 column is typically suitable.[10]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[1] A small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV) is often added to improve peak shape.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or ESI-MS in positive ion mode.

-

Analysis: The purity is determined by integrating the peak area of the analyte relative to the total peak area in the chromatogram.

References

- 1. Ethanethiol, 2-(trimethoxysilyl)- | SIELC Technologies [sielc.com]

- 2. Ethanethiol, 2-(trimethoxysilyl)- | C5H14O3SSi | CID 82039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanethiol, 2-(trimethoxysilyl)-|lookchem [lookchem.com]

- 4. understanding-hydrolysis-and-condensation-kinetics-of-glycidoxypropyltrimethoxysilane - Ask this paper | Bohrium [bohrium.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

- 8. if.tugraz.at [if.tugraz.at]

- 9. researchgate.net [researchgate.net]

- 10. Ethanethiol, 2-(trimethoxysilyl)- | 7538-45-6 | Benchchem [benchchem.com]

In-Depth Technical Guide: Characterization of 3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific investigation and validation.

Executive Summary

This technical guide provides a comprehensive characterization of the organosilane compound 3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2). The document details its physicochemical properties, outlines a detailed synthesis protocol, and describes standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide elucidates its primary mechanism of action as a bifunctional coupling agent, a role critical in materials science. Furthermore, it explores its potential applications in the biomedical field, focusing on its antimicrobial properties and the general biocompatibility and cytotoxicity of related organosilane compounds. Experimental protocols for synthesis and antimicrobial evaluation are provided, alongside visualizations of key mechanisms and workflows to support research and development efforts.

Compound Identification and Physicochemical Properties

3-Thiocyanatopropyltriethoxysilane is a bifunctional organosilane featuring a thiocyanate functional group and hydrolyzable ethoxy groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers.

Synonyms: Triethoxy(3-thiocyanatopropyl)silane, 3-(Triethoxysilyl)propyl thiocyanate, Si-264[1]

Physicochemical Data

The key quantitative properties of 3-Thiocyanatopropyltriethoxysilane are summarized in the table below for easy reference.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₂₁NO₃SSi | - | [1][2][3] |

| Molecular Weight | 263.43 | g/mol | [1][2][3] |

| Appearance | Straw to yellowish liquid | - | [1] |

| Melting Point | <0 | °C | [1] |

| Boiling Point | 95 / 0.1 | °C / mmHg | [1][4] |

| Density | 1.03 | g/cm³ at 25°C | [1][3] |

| Refractive Index | 1.446 | at 25°C | [1] |

| Flash Point | 112 | °C | [1] |

| Water Solubility | Reacts slowly with water | - | [1] |

Synthesis and Characterization

Synthesis Protocol

The following protocol is adapted from methodologies described for the synthesis of 3-Thiocyanatopropyltriethoxysilane, such as the process outlined in patent US-6005129-A[5]. This process involves the nucleophilic substitution of a halogenated propyltriethoxysilane with a thiocyanate salt.

Materials:

-

(3-Chloropropyl)triethoxysilane

-

Sodium thiocyanate (or Potassium thiocyanate)

-

Anhydrous ethanol

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of (3-Chloropropyl)triethoxysilane and a stoichiometric equivalent of sodium thiocyanate is prepared in anhydrous ethanol within the reaction vessel.

-

Reaction Execution: The mixture is heated to reflux under a nitrogen atmosphere with continuous stirring. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material.

-

Salt Removal: Upon completion, the reaction mixture, now a suspension containing precipitated sodium chloride, is cooled to room temperature. The salt byproduct is removed by filtration[5].

-

Solvent Evaporation: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. This step yields the crude 3-Thiocyanatopropyltriethoxysilane residue[5].

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final high-purity product.

Analytical Characterization Protocols

Objective: To confirm the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

¹H NMR: Signals corresponding to the ethoxy groups (triplet and quartet), the propyl chain (multiplets), and the methylene group adjacent to the thiocyanate group.

-

¹³C NMR: Resonances for the carbons of the ethoxy groups, the propyl chain, and the thiocyanate group (-SCN).

-

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Expected Characteristic Bands:

-

~2150 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N stretch in the thiocyanate group[6].

-

~2975, 2885 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1080, 1105 cm⁻¹: Strong Si-O-C stretching bands from the ethoxy groups[7].

-

~960, 780 cm⁻¹: Bands associated with Si-O-C linkages[7].

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI).

-

Analysis: Analyze the resulting mass-to-charge ratios.

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.43 g/mol ) and characteristic fragmentation patterns resulting from the loss of ethoxy groups or cleavage of the propyl chain.

Mechanism of Action as a Silane Coupling Agent

3-Thiocyanatopropyltriethoxysilane functions as a coupling agent by forming a durable bridge between inorganic and organic materials. This process occurs in two main stages: hydrolysis and condensation, followed by interaction with the organic matrix.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct.

-

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica or glass), forming stable covalent siloxane bonds (Si-O-Inorganic). The silanols can also self-condense to form a polysiloxane network on the surface.

-

Organic Interaction: The thiocyanate-terminated propyl chain extends away from the inorganic surface and can interact with the organic polymer matrix during vulcanization or curing, enhancing adhesion and improving the mechanical properties of the composite material.

Biological Activity and Relevance to Drug Development

While the primary application of 3-Thiocyanatopropyltriethoxysilane is in materials science, its functional groups suggest potential biomedical applications, particularly in the development of antimicrobial surfaces and functionalized biomaterials.

Antimicrobial Activity

The thiocyanate (SCN⁻) group is known to be a substrate for peroxidase enzymes in biological systems, leading to the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent[8]. Surfaces functionalized with thiocyanate may exhibit antimicrobial properties by disrupting microbial processes.

Proposed Antimicrobial Mechanism: When a thiocyanate-functionalized surface comes into contact with microbes, the thiocyanate group can interfere with cellular functions. One plausible mechanism is the disruption of thiol-containing proteins and enzymes essential for microbial survival. The thiocyanate group can react with sulfhydryl groups (-SH) on microbial proteins, leading to their inactivation and subsequent inhibition of microbial growth or cell death.

Cytotoxicity and Biocompatibility

The biocompatibility of any material intended for biomedical use is critical. Organosilanes, particularly when used to functionalize nanoparticles, have been studied for their cytotoxic effects.

-

Surface Chemistry is Key: The biocompatibility of silica nanoparticles is critically determined by the surface coverage of functional groups[9]. Unmodified silica nanoparticles can trigger cell death, but functionalization can mitigate these effects[9][10].

-

Amine-Functionalization: Studies on amine-functionalized silica nanoparticles show that even a small degree of surface modification can be sufficient to suppress cytotoxicity in the presence of serum proteins[9].

-

General Organosilane Cytotoxicity: Some organosilanes have shown high cytotoxicity by inducing apoptosis in cell lines[11]. The toxicity is dependent on the specific functional groups and the concentration used.

-

Low Toxicity of Silanes: In other contexts, organosilanes are considered advantageous due to their low toxicity compared to other organometallic reagents[12].

These findings suggest that while the silane itself may pose some toxicological risks, its use in modifying surfaces could lead to biocompatible materials, provided that the surface chemistry is carefully controlled. Rigorous testing is required to establish the safety profile of materials functionalized with 3-Thiocyanatopropyltriethoxysilane for any potential biomedical application.

Experimental Protocol: Antimicrobial Surface Testing (Agar Diffusion Assay)

This protocol provides a general method to assess the antimicrobial activity of a surface coated with 3-Thiocyanatopropyltriethoxysilane.

Materials:

-

Substrate discs (e.g., glass or titanium) coated with 3-Thiocyanatopropyltriethoxysilane.

-

Uncoated substrate discs (as control).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Nutrient agar plates (e.g., Mueller-Hinton agar).

-

Sterile saline solution (0.85% NaCl).

-

McFarland standard (0.5).

-

Incubator.

Procedure:

-

Inoculum Preparation: Grow bacterial strains on nutrient agar at 37°C for 24 hours. Suspend colonies in saline solution to match the turbidity of a 0.5 McFarland standard (approximately 10⁸ CFU/mL)[13].

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the agar plates.

-

Disc Placement: Aseptically place the coated and uncoated (control) discs onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity[13].

Conclusion

3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2) is a versatile organosilane with well-established applications in materials science as a coupling agent. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be reliably confirmed using modern analytical methods. While its primary role is not in drug development, its thiocyanate functionality presents an interesting avenue for creating antimicrobial surfaces on biomaterials and medical devices. Future research should focus on detailed investigations into its antimicrobial efficacy against a broad range of pathogens, its long-term stability, and comprehensive cytotoxicity and biocompatibility studies to validate its potential for use in biomedical applications.

References

- 1. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]

- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatibility of Amine-Functionalized Silica Nanoparticles: The Role of Surface Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesization, Characterization, and in Vitro Evaluation of Cytotoxicity of Biomaterials Based on Halloysite Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Hydrolysis of 2-(trimethoxysilyl)ethanethiol

This technical guide provides a comprehensive overview of the hydrolysis of 2-(trimethoxysilyl)ethanethiol, a molecule of significant interest due to its dual functionality. The trimethoxysilyl group allows for covalent bonding to inorganic substrates, while the thiol group offers a reactive site for further chemical modification, such as the immobilization of metal nanoparticles or conjugation to biomolecules.[1] This bifunctionality makes it a valuable compound in surface chemistry, materials science, and potentially in the development of drug delivery systems and diagnostic platforms.

Core Reaction Mechanisms: Hydrolysis and Condensation

The utility of 2-(trimethoxysilyl)ethanethiol as a surface modifying agent is predicated on the reactivity of its trimethoxysilyl group in the presence of water. This process occurs in two primary stages: hydrolysis and condensation.[1][2]

1.1. Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. This reaction produces methanol as a byproduct. The hydrolysis can proceed stepwise, forming mono-, di-, and tri-silanol species.[3]

Reaction: ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH[2]

The reaction is reversible, with the forward reaction being hydrolysis and the reverse being esterification.[4] The overall process is kinetically controlled and is highly dependent on several factors, most notably pH.[5]

1.2. Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. This results in the formation of stable siloxane bonds (Si-O-Si) and the release of water or alcohol.[2][3]

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[2] Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[2]

This condensation process is what allows for the formation of a cross-linked polysiloxane network on a surface, effectively creating a robust, covalently attached functional layer.

Factors Influencing Hydrolysis and Condensation

The rates of both hydrolysis and condensation are strongly influenced by a variety of experimental parameters. Understanding and controlling these factors is crucial for achieving reproducible and effective surface modification.

-

pH: The pH of the aqueous solution is the most critical factor. The rate of hydrolysis is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[6][7]

-

Acidic Conditions (pH < 7): Under acidic conditions, a methoxy group is first protonated, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom.[6][8] Acid catalysis generally leads to faster hydrolysis than condensation, resulting in more linear, less branched polymer structures.[9]

-

Basic Conditions (pH > 7): In basic solutions, the hydroxyl ion (OH⁻) directly attacks the silicon atom, which does not require prior protonation.[6] Base catalysis tends to promote condensation more than hydrolysis, leading to highly branched, particulate structures (colloidal silica).[6][9]

-

-

Water/Silane Ratio (r): The molar ratio of water to silane is a key parameter. Stoichiometrically, three moles of water are required to fully hydrolyze one mole of a trimethoxysilane. However, the actual ratio used can significantly impact the reaction kinetics and the structure of the final condensed product.[2] An excess of water generally drives the hydrolysis reaction forward.[3]

-

Catalysts: While acids and bases are the most common catalysts, other compounds like fluorides and organometallic complexes can also be used to influence the reaction rates.[6]

-

Solvent: Since alkoxysilanes are often not readily soluble in water, a co-solvent such as an alcohol (e.g., ethanol, methanol) is frequently used to create a homogeneous reaction mixture.[3][5] The choice of solvent can affect the reaction rates.[2]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.

-

Organic Substituent: The nature of the organic group attached to the silicon atom can influence reactivity through steric and inductive effects.[6] For 2-(trimethoxysilyl)ethanethiol, the ethanethiol group is relatively small and is not expected to significantly hinder the hydrolysis process sterically.

Quantitative Data Summary

Table 1: Hydrolysis Rate Constants of Various Alkoxysilanes

| Silane | Catalyst/Medium | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |

|---|---|---|---|---|

| Methyltrimethoxysilane (MTMS) | Methanol, Acid-catalyzed | Not specified | khydrolysis / kesterification ≈ 100 | [4] |

| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃, excess water | Not specified | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |

| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃, excess water | Not specified | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃, excess water | Not specified | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ |[2] |

Table 2: Influence of pH on Ester Hydrolysis Rate (Thiol-Acrylate Polymer System)

| Buffer pH | Rate of Ester Hydrolysis (days⁻¹) | Reference |

|---|---|---|

| 7.4 | 0.074 ± 0.003 | [10] |

| 8.0 | 0.28 ± 0.005 | [10] |

Note: This data is for a different system but illustrates the significant impact of a small pH change on hydrolysis rates in a thiol-containing polymer network.[10]

Experimental Protocols

Monitoring the hydrolysis and condensation of 2-(trimethoxysilyl)ethanethiol requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed for this purpose.[2][11]

4.1. Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the quantitative tracking of the disappearance of methoxy groups and the appearance of methanol.

-

Solution Preparation:

-

Prepare a stock solution of 2-(trimethoxysilyl)ethanethiol in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or CD₃OD). The choice of solvent depends on the desired reaction conditions and solubility.

-

To initiate hydrolysis, add a specific volume of a pH-adjusted D₂O solution (using DCl or NaOD) to the silane solution to achieve the desired water/silane ratio and pH.

-

Quickly mix the solution in an NMR tube.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

The key signals to monitor are:

-

The singlet corresponding to the methoxy protons (-Si(OCH₃ )₃) of the silane.

-

The singlet corresponding to the methyl protons of the methanol byproduct (CH₃ OH).

-

-

-

Data Analysis:

-

Integrate the peaks for the silane's methoxy group and the methanol methyl group in each spectrum.

-

The degree of hydrolysis at time t can be calculated by comparing the relative integrals of these two peaks.

-

Plot the concentration of the reactant (or product) versus time to determine the reaction kinetics.

-

4.2. Protocol for Monitoring Hydrolysis and Condensation by FTIR Spectroscopy

FTIR spectroscopy is useful for observing changes in the chemical bonds involved in the process.

-

Sample Preparation:

-

Prepare a solution of the silane in a suitable solvent (e.g., ethanol/water mixture).

-

For in situ monitoring, use an Attenuated Total Reflectance (ATR) cell.[9] Apply a thin film of the reacting solution to the ATR crystal.

-

-

FTIR Data Acquisition:

-

Record an initial spectrum of the unhydrolyzed silane solution.

-

Initiate the hydrolysis by adding the aqueous component.

-

Acquire spectra at regular time intervals as the reaction proceeds.

-

-

Data Analysis:

-

Monitor the disappearance of bands associated with the Si-O-C bonds.

-

Observe the appearance and growth of a broad band corresponding to Si-OH stretching, indicating silanol formation.

-

Track the growth of bands associated with Si-O-Si stretching, which signifies the condensation reaction.[7]

-

Visualizing Reaction Pathways and Workflows

5.1. Reaction Pathway for Hydrolysis and Condensation

The following diagram illustrates the sequential steps of hydrolysis of the trimethoxysilyl group, followed by the condensation of the resulting silanols to form a siloxane dimer.

Caption: General reaction pathway for the hydrolysis and subsequent condensation of an organotrimethoxysilane.

5.2. Experimental Workflow for Kinetic Analysis

This diagram outlines a typical workflow for studying the hydrolysis kinetics of 2-(trimethoxysilyl)ethanethiol.

Caption: A typical experimental workflow for the kinetic analysis of silane hydrolysis.

5.3. Logical Relationship of Factors Affecting Hydrolysis

This diagram shows the key factors that influence the hydrolysis and condensation reactions, ultimately determining the final product structure.

Caption: Key experimental factors influencing the rates of hydrolysis and condensation.

References

- 1. Ethanethiol, 2-(trimethoxysilyl)- | 7538-45-6 | Benchchem [benchchem.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. afinitica.com [afinitica.com]

- 9. gelest.com [gelest.com]

- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(trimethoxysilyl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trimethoxysilyl)ethanethiol is a bifunctional organosilane compound featuring a trimethoxysilyl group at one end and a thiol group at the other. This unique structure allows it to act as a versatile molecular bridge, coupling inorganic substrates, such as silica and metal oxides, to organic molecules and noble metals. Its ability to form self-assembled monolayers (SAMs) makes it an invaluable tool in surface functionalization, with wide-ranging applications in nanotechnology, materials science, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

2-(trimethoxysilyl)ethanethiol is a colorless liquid with a characteristic thiol odor. Its key properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 2-trimethoxysilylethanethiol | [1] |

| Synonyms | 2-Mercaptoethyl trimethoxy silane, Mercaptoethyltrimethoxysilane | [1] |

| Molecular Formula | C5H14O3SSi | [1] |

| Molecular Weight | 182.32 g/mol | [1] |

| CAS Number | 7538-45-6 | [1] |

| Physical Property | Value |

| Density | 1.013 g/cm³ |

| Boiling Point | 195.2 °C at 760 mmHg |

| Flash Point | 71.8 °C |

| Vapor Pressure | 0.596 mmHg at 25°C |

Synthesis

A common synthetic route to 2-(trimethoxysilyl)ethanethiol involves the nucleophilic substitution of a haloalkyl-functionalized silane with a thiolating agent.

Experimental Protocol: Synthesis from 2-chloroethyltrimethoxysilane

This protocol describes a representative synthesis of 2-(trimethoxysilyl)ethanethiol.

Materials:

-

2-chloroethyltrimethoxysilane

-

Thiourea

-

Anhydrous Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Diethyl Ether

Procedure:

-

Thiouronium Salt Formation: A mixture of 2-chloroethyltrimethoxysilane and thiourea in anhydrous ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide is added to the reaction mixture, which is then heated to hydrolyze the thiouronium salt to the corresponding thiol.

-

Acidification and Extraction: The reaction mixture is cooled and then acidified with hydrochloric acid. The product, 2-(trimethoxysilyl)ethanethiol, is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization and purity assessment of 2-(trimethoxysilyl)ethanethiol.

| Spectroscopic Data | Peak Assignments |

| ¹H NMR (CDCl₃) | δ 3.58 (s, 9H, Si(OCH₃)₃), 2.60 (q, 2H, -CH₂-S), 1.35 (t, 1H, -SH), 0.95 (t, 2H, Si-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 50.5 (Si(OCH₃)₃), 27.8 (-CH₂-S), 10.2 (Si-CH₂) |

| FTIR (cm⁻¹) | ~2940 (C-H stretch), ~2840 (C-H stretch of OCH₃), ~2570 (S-H stretch), ~1090 (Si-O-C stretch), ~820 (Si-C stretch) |

Applications in Surface Functionalization

The bifunctional nature of 2-(trimethoxysilyl)ethanethiol makes it an ideal coupling agent for modifying surfaces. The trimethoxysilyl group readily hydrolyzes in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The terminal thiol group is then available for further functionalization, particularly for binding to noble metals like gold.

Mechanism of Silanization

Caption: General workflow for surface functionalization.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol outlines a typical procedure for the functionalization of gold nanoparticles (AuNPs) with 2-(trimethoxysilyl)ethanethiol for subsequent immobilization on a silica support.[2][3]

Materials:

-

Gold nanoparticles (AuNPs) in aqueous solution

-

2-(trimethoxysilyl)ethanethiol

-

Ethanol

-

Silica-coated substrate (e.g., glass slide, silicon wafer)

Procedure:

-

Ligand Exchange: To the aqueous solution of AuNPs, add a solution of 2-(trimethoxysilyl)ethanethiol in ethanol. The mixture is stirred gently for several hours to allow for the displacement of the original capping agents on the AuNP surface by the thiol group of the silane.

-

Purification: The functionalized AuNPs are purified by centrifugation to remove excess silane and displaced ligands. The pellet is washed multiple times with ethanol and finally redispersed in ethanol.

-

Surface Immobilization: The silica-coated substrate is immersed in the solution of functionalized AuNPs. The mixture is heated gently to promote the hydrolysis and condensation of the trimethoxysilyl groups onto the silica surface.

-

Final Washing: The substrate is removed from the solution and washed thoroughly with ethanol to remove any non-covalently bound nanoparticles. The substrate is then dried under a stream of nitrogen.

Safety and Handling

2-(trimethoxysilyl)ethanethiol is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye protection, and face protection. Work in a chemical fume hood. |

| Health Effects | Causes skin and eye irritation. May cause respiratory irritation. | Avoid breathing vapors. In case of contact, flush with plenty of water. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Keep away from incompatible materials such as oxidizing agents and moisture. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Application in Drug Delivery

The principles of surface functionalization with 2-(trimethoxysilyl)ethanethiol can be applied to the development of drug delivery systems. For example, mesoporous silica nanoparticles (MSNs) can be functionalized to carry and deliver therapeutic agents.

Caption: Application workflow in drug delivery.

Conclusion

2-(trimethoxysilyl)ethanethiol is a powerful and versatile molecule for the surface modification of a wide range of materials. Its ability to form robust covalent linkages between inorganic substrates and organic or metallic moieties has made it a cornerstone in the development of advanced materials and nanotechnologies. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its effective and safe use in research and development.

References

Spectroscopic Profile of Thiol-Functionalized Silanes: An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for thiol-functionalized alkoxysilanes, with a specific focus on illustrating the principles through the well-characterized compound, 3-mercaptopropyltrimethoxysilane (MPTMS). Due to the limited availability of specific data for 2-(trimethoxysilyl)ethanethiol, this document utilizes MPTMS as a close and relevant analogue to provide researchers, scientists, and drug development professionals with a thorough understanding of the expected spectroscopic behavior. The guide includes detailed data tables, experimental protocols, and workflow diagrams to facilitate the analysis and characterization of this important class of molecules.

Introduction

Thiol-functionalized alkoxysilanes, such as 2-(trimethoxysilyl)ethanethiol, are bifunctional molecules of significant interest in materials science, nanotechnology, and bioconjugation. Their trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces, while the terminal thiol group provides a reactive handle for further chemical modifications. The precise characterization of these molecules is paramount for ensuring the quality and performance of the resulting materials and devices.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-mercaptopropyltrimethoxysilane (MPTMS), which serves as a representative model for 2-(trimethoxysilyl)ethanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organosilanes, providing detailed information about the carbon-hydrogen framework and the silicon environment.

Table 1: ¹H NMR Data for 3-Mercaptopropyltrimethoxysilane (MPTMS) in CDCl₃ [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.57 | s | Si-O-CH₃ |

| 2.54 | q | α-CH₂-SH |

| 1.73 | m | β-CH₂ |

| 1.36 | t | SH |

| 0.77 | t | γ-CH₂-Si |

Table 2: ¹³C NMR Data for 3-Mercaptopropyltrimethoxysilane (MPTMS)

| Chemical Shift (ppm) | Assignment |

| 50.5 | Si-O-CH₃ |

| 27.5 | α-CH₂-SH |

| 26.9 | β-CH₂ |

| 8.3 | γ-CH₂-Si |

Table 3: ²⁹Si NMR Data for 3-Mercaptopropyltrimethoxysilane (MPTMS) [2]

| Chemical Shift (ppm) | Assignment |

| -45 to -50 | T⁰ (unhydrolyzed) |

| -55 to -60 | T¹ (hydrolyzed) |

| -65 to -70 | T² and T³ (condensed) |

Note: T notation refers to the number of Si-O-Si bonds.

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, confirming the presence of key functional groups.

Table 4: Key FTIR Vibrational Frequencies for 3-Mercaptopropyltrimethoxysilane (MPTMS) [3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Medium | C-H asymmetric stretching |

| 2840 | Medium | C-H symmetric stretching |

| 2550-2570 | Weak | S-H stretching[3][4] |

| 1455 | Medium | CH₂ bending |

| 1190, 1080 | Strong | Si-O-C stretching |

| 815 | Medium | Si-O-C bending |

| 690 | Weak | C-S stretching |

Table 5: Key Raman Vibrational Frequencies for 3-Mercaptopropyltrimethoxysilane (MPTMS) [6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945, 2839 | Strong | C-H stretching |

| 2576 | Strong | S-H stretching[6] |

| 1450 | Medium | CH₂ bending |

| 690 | Strong | C-S stretching |

| 640 | Medium | Si-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification and structural confirmation.

Table 6: Expected Mass Spectrometry Fragmentation for Thiol-Functionalized Alkoxysilanes [9]

| m/z | Fragment | Description |

| [M]+ | Molecular Ion | The intact molecule with a single positive charge. |

| [M-CH₃O]+ | Loss of a methoxy radical. | |

| [M-CH₃OH]+ | Loss of a methanol molecule. | |

| [M-SH]+ | Loss of a thiol radical. | |

| [Si(OCH₃)₃]+ | 121 | Trimethoxysilyl cation. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

²⁹Si NMR: This nucleus has a low natural abundance and a negative gyromagnetic ratio, which can complicate spectral acquisition. The use of polarization transfer techniques like INEPT or DEPT can enhance sensitivity. A longer relaxation delay (e.g., 10-30 seconds) is often necessary.

FTIR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and analyzed in a liquid cell.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is commonly used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or the solvent should be acquired and subtracted from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: Liquid samples can be analyzed in a glass vial or a quartz cuvette.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The number of accumulations and the acquisition time should be optimized to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.

Mass Spectrometry

-

Sample Introduction: For volatile compounds like 2-(trimethoxysilyl)ethanethiol, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern.

-

Mass Analysis: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Workflow Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a thiol-functionalized silane.

Conclusion

The comprehensive spectroscopic characterization of 2-(trimethoxysilyl)ethanethiol and its analogues is crucial for its effective application in research and development. This guide provides a foundational understanding of the expected spectroscopic data based on the closely related compound, 3-mercaptopropyltrimethoxysilane. By following the detailed experimental protocols and utilizing the provided reference data, researchers can confidently identify and characterize these versatile molecules, ensuring the reliability and reproducibility of their work.

References

- 1. Trimethoxysilylpropanethiol(4420-74-0) 1H NMR spectrum [chemicalbook.com]

- 2. sbq.org.br [sbq.org.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies of thiol additions of silane coupling agents by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethanethiol, 2-(trimethoxysilyl)- | 7538-45-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-(trimethoxysilyl)ethanethiol

For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling of 2-(trimethoxysilyl)ethanethiol, a bifunctional organosilane used in surface modification and as a coupling agent.

Chemical and Physical Properties

2-(trimethoxysilyl)ethanethiol, with the CAS number 7538-45-6, possesses both a thiol functional group and a trimethoxysilyl group, allowing it to bridge inorganic and organic materials. A thorough understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value |

| Molecular Formula | C5H14O3SSi |

| Molecular Weight | 182.32 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent, leek-like |

| Boiling Point | 195.2 °C at 760 mmHg |

| Flash Point | 71.8 °C |

| Density | 1.013 g/cm³ |

| Vapor Pressure | 0.596 mmHg at 25°C |

| Solubility | Reacts with water |

| Refractive Index | n20/D 1.454 (lit.) |

Toxicological Data

Exposure to 2-(trimethoxysilyl)ethanethiol can pose health risks. The following table summarizes available toxicological data. It is important to note that data for the closely related compound ethanethiol is often used to assess potential hazards.

| Metric | Value | Species |

| Acute Oral Toxicity (LD50) | 1034 mg/kg | Rat |

| Acute Inhalation Toxicity (LC50) | 2770 ppm (4 hours) | Mouse |

| Skin Irritation | Causes skin irritation | |

| Eye Irritation | Causes serious eye irritation | |

| Respiratory Irritation | May cause respiratory irritation |

Safety and Handling

Proper handling and storage are critical to minimize risks associated with 2-(trimethoxysilyl)ethanethiol.

Personal Protective Equipment (PPE)

When handling this chemical, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge.

Storage

Store 2-(trimethoxysilyl)ethanethiol in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following is a representative protocol for the surface modification of a substrate using 2-(trimethoxysilyl)ethanethiol. This should be adapted based on the specific substrate and desired outcome.

Substrate Preparation

-

Clean the substrate surface thoroughly to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.

-

Dry the substrate in an oven at a temperature appropriate for the material.

-

Activate the surface to generate hydroxyl groups. For glass or silica substrates, this can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment. Extreme caution must be exercised when handling piranha solution.

Silanization Procedure

-

Prepare a solution of 2-(trimethoxysilyl)ethanethiol in an anhydrous solvent (e.g., toluene or ethanol). A typical concentration is 1-5% (v/v).

-

Immerse the cleaned and activated substrate in the silane solution.

-

Allow the reaction to proceed for a specified time, which can range from a few minutes to several hours, depending on the desired surface coverage. The reaction is typically carried out at room temperature.

-

After the reaction, remove the substrate from the solution and rinse it with the solvent to remove any unreacted silane.

-

Cure the substrate by heating it in an oven. The temperature and time will depend on the substrate and the specific application.

Hydrolysis and Reaction Pathway

2-(trimethoxysilyl)ethanethiol undergoes hydrolysis in the presence of water, which is a critical step for its function as a coupling agent. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with hydroxyl groups on a substrate surface or with other silanol groups to form a polysiloxane network.

Safe Handling Workflow

A systematic approach to handling 2-(trimethoxysilyl)ethanethiol is essential for laboratory safety. The following workflow outlines the key stages from procurement to disposal.

Disposal

Waste 2-(trimethoxysilyl)ethanethiol and contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Unused material should be kept in its original container, tightly sealed, and clearly labeled.

By adhering to the guidelines outlined in this technical guide, researchers can safely handle 2-(trimethoxysilyl)ethanethiol and harness its capabilities in their scientific endeavors.

An In-depth Technical Guide on the Thermal Stability of 2-(trimethoxysilyl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(trimethoxysilyl)ethanethiol, a versatile organosilane compound. While specific quantitative thermal analysis data for 2-(trimethoxysilyl)ethanethiol is not extensively published, this guide draws upon available information for the compound and its close structural analog, (3-mercaptopropyl)trimethoxysilane (MPTMS), to provide a robust understanding of its thermal behavior. The information presented herein is critical for applications where this compound may be subjected to elevated temperatures, such as in the formulation of thermally stable composites, surface modifications, and advanced drug delivery systems.

Overview of Thermal Stability

The thermal stability of a chemical compound refers to its ability to resist decomposition at high temperatures. For organosilanes like 2-(trimethoxysilyl)ethanethiol, thermal stability is a critical parameter that dictates its processing window and service lifetime in various applications. The molecule's structure, featuring a trimethoxysilyl group and a thiol functional group, influences its degradation pathways. Thermal decomposition typically involves the cleavage of Si-C, C-S, and Si-O bonds, leading to the formation of smaller, volatile molecules and a non-volatile residue.

Initial assessments suggest that the decomposition threshold for 2-(trimethoxysilyl)ethanethiol is above 150°C. However, a more detailed understanding can be gleaned from the analysis of analogous compounds.

Quantitative Thermal Analysis Data

| Thermal Parameter | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Initial Decomposition (T_onset) | ~200 - 250 | Variable | Onset of organic moiety decomposition. |

| Major Weight Loss (T_max) | 250 - 400 | 15 - 25 | Decomposition and carbonization of the propylthiol group.[1] |

| Final Residue at 650°C | - | ~75 - 85 | Primarily silica and some carbonaceous residue.[1] |

Note: The data presented is for (3-mercaptopropyl)trimethoxysilane (MPTMS) and should be considered as an approximation for 2-(trimethoxysilyl)ethanethiol.

Thermal Degradation Pathways

The thermal degradation of 2-(trimethoxysilyl)ethanethiol is expected to proceed through a series of complex reactions. Based on the chemistry of organosilanes and thiols, the following degradation pathways are plausible:

-

Hydrolysis and Condensation: At lower temperatures, residual moisture can lead to the hydrolysis of the methoxy groups (-OCH₃) to form silanols (Si-OH). These silanols can then undergo condensation to form siloxane (Si-O-Si) networks, releasing water or methanol.

-

Cleavage of the C-S Bond: The carbon-sulfur bond is one of the weaker bonds in the molecule and is susceptible to thermal cleavage, leading to the formation of various sulfur-containing volatile compounds.

-

Decomposition of the Ethyl Group: At higher temperatures, the ethyl linker can undergo fragmentation.

-

Oxidation: In the presence of air, the thiol group (-SH) can be oxidized to form disulfide bonds (S-S) or further to sulfonic acids. The organic components can also be oxidized to carbon dioxide and water.

Experimental Protocols

The thermal stability of 2-(trimethoxysilyl)ethanethiol is typically evaluated using a suite of thermal analysis techniques. The most common and informative methods are detailed below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of 2-(trimethoxysilyl)ethanethiol (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass loss percentage versus temperature. Key parameters such as the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

-

A small, weighed sample of 2-(trimethoxysilyl)ethanethiol (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve can reveal endothermic events (e.g., melting, boiling, or some decomposition processes) and exothermic events (e.g., crystallization, cross-linking, or oxidative decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the material.

Methodology:

-

A very small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the thermal stability of 2-(trimethoxysilyl)ethanethiol and a plausible signaling pathway for its thermal decomposition.

Caption: Experimental workflow for thermal stability assessment.

Caption: Plausible thermal decomposition pathways.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(trimethoxysilyl)ethanethiol

This guide provides a comprehensive overview of the mechanism of action of 2-(trimethoxysilyl)ethanethiol, a bifunctional organosilane compound widely utilized in surface modification and nanotechnology. The document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of this molecule for surface functionalization.

Core Principles of Action

2-(trimethoxysilyl)ethanethiol possesses two key functional groups that dictate its mechanism of action: a trimethoxysilyl group and a terminal thiol group. This dual functionality allows it to act as a molecular bridge, connecting inorganic substrates to organic or metallic materials.

-

The Trimethoxysilyl Group: This moiety is responsible for the covalent attachment to hydroxyl-rich surfaces, such as silica, glass, and metal oxides. The mechanism proceeds through a two-step hydrolysis and condensation reaction.

-

The Thiol Group: The terminal thiol (-SH) group exhibits a strong affinity for noble metal surfaces, particularly gold, silver, and copper. This interaction leads to the formation of highly ordered, self-assembled monolayers (SAMs).

Interaction with Hydroxylated Surfaces (e.g., Silica)

The primary mechanism of action on hydroxylated surfaces involves the hydrolysis of the methoxy groups on the silicon atom, followed by the condensation with surface hydroxyl groups.

Hydrolysis

In the presence of water, the three methoxy groups (-OCH₃) of the trimethoxysilyl moiety undergo hydrolysis to form silanol groups (-Si-OH). This reaction is catalyzed by either acid or base.

Reaction: (CH₃O)₃Si-CH₂CH₂-SH + 3H₂O ⇌ (HO)₃Si-CH₂CH₂-SH + 3CH₃OH

The hydrolysis proceeds in a stepwise manner, and the rate is dependent on pH, temperature, and the concentration of water and catalyst.

Condensation

The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) present on the surface of substrates like silica (Si-OH). This results in the formation of stable covalent siloxane bonds (Si-O-Si), effectively anchoring the 2-(trimethoxysilyl)ethanethiol molecule to the surface. Additionally, the silanol groups of adjacent molecules can undergo self-condensation, forming a cross-linked polysiloxane network on the surface.

Reaction with Surface: (HO)₃Si-CH₂CH₂-SH + HO-Si(surface) → (HO)₂Si(O-Si(surface))-CH₂CH₂-SH + H₂O

Self-Condensation: 2 (HO)₃Si-CH₂CH₂-SH → (HO)₂Si(O)Si(OH)₂- (CH₂CH₂-SH)₂ + H₂O

Factors Influencing Hydrolysis and Condensation

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| pH | Fastest at low and high pH, slowest near neutral pH. | Fastest at high pH, slowest around pH 4. |

| Temperature | Increases with increasing temperature. | Increases with increasing temperature. |

| Water Concentration | Increases with higher water concentration. | Can be influenced by water concentration. |

| Catalyst | Acid or base catalysts significantly increase the rate. | Acid or base catalysts significantly increase the rate. |

Interaction with Noble Metal Surfaces (e.g., Gold)

The thiol group of 2-(trimethoxysilyl)ethanethiol facilitates its chemisorption onto noble metal surfaces, most notably gold, leading to the spontaneous formation of a self-assembled monolayer (SAM).

Thiol-Gold Interaction

The sulfur atom of the thiol group has a strong affinity for gold atoms and forms a stable gold-thiolate (Au-S) bond. This interaction is the driving force for the self-assembly process. The formation of the SAM is a rapid process, with initial monolayer coverage achieved within minutes.[1]

Self-Assembled Monolayer (SAM) Formation

The alkanethiol molecules arrange themselves in a highly ordered, crystalline-like structure on the gold surface.[1] This ordering is driven by van der Waals interactions between the alkyl chains of adjacent molecules. For a well-ordered monolayer, the thiol chains are typically tilted at an angle of approximately 30 degrees from the surface normal.[1]

Experimental Protocols

Protocol for Surface Modification of Silica

This protocol describes the general procedure for functionalizing a silica surface with 2-(trimethoxysilyl)ethanethiol.

Materials:

-

Silica substrate (e.g., silicon wafer with a native oxide layer, glass slide)

-

2-(trimethoxysilyl)ethanethiol

-

Anhydrous toluene or ethanol

-

Deionized water

-

Acid or base catalyst (e.g., hydrochloric acid or ammonia, optional)

Procedure:

-

Substrate Cleaning: Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants. Dry the substrate under a stream of nitrogen.

-

Activation (Optional but Recommended): To increase the density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

Silanization Solution Preparation: Prepare a dilute solution (typically 1-5% v/v) of 2-(trimethoxysilyl)ethanethiol in an anhydrous solvent (e.g., toluene or ethanol). To initiate hydrolysis, a small, controlled amount of deionized water can be added to the solution.

-

Immersion: Immerse the cleaned and activated substrate in the silanization solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70 °C) for a period ranging from 30 minutes to several hours.

-

Rinsing: After the desired reaction time, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any unbound silane molecules.

-

Curing: To promote the formation of covalent bonds and cross-linking, the coated substrate is typically cured at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes.

-

Final Rinsing and Drying: Perform a final rinse with the solvent and dry the substrate under a stream of nitrogen.

Protocol for Forming a Self-Assembled Monolayer on Gold

This protocol outlines the steps for creating a SAM of 2-(trimethoxysilyl)ethanethiol on a gold surface.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

2-(trimethoxysilyl)ethanethiol

-

Absolute ethanol

-

Deionized water

Procedure:

-

Substrate Cleaning: Clean the gold substrate immediately before use. This can be done by rinsing with ethanol and deionized water, followed by drying with nitrogen. For a more rigorous cleaning, UV-ozone treatment or a brief immersion in piranha solution can be used.

-

SAM Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of 2-(trimethoxysilyl)ethanethiol in absolute ethanol.

-

Immersion: Immerse the cleaned gold substrate into the thiol solution. The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Rinsing: After immersion, remove the substrate and rinse it thoroughly with ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrate with a stream of dry nitrogen.

Data Presentation

Physicochemical Properties of 2-(trimethoxysilyl)ethanethiol

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄O₃SSi | [2] |

| Molecular Weight | 198.34 g/mol | [2] |

| CAS Number | 34708-08-2 | [2] |

Typical Surface Characterization Data

The following table provides expected ranges for surface properties after modification with thiol-terminated silanes. Actual values will depend on the specific substrate, reaction conditions, and measurement technique.

| Characterization Technique | Property Measured | Expected Value/Observation |